molecular formula C7ClF5O B131811 Pentafluorobenzoyl chloride CAS No. 2251-50-5

Pentafluorobenzoyl chloride

Cat. No.: B131811
CAS No.: 2251-50-5
M. Wt: 230.52 g/mol
InChI Key: MYHOHFDYWMPGJY-UHFFFAOYSA-N
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Description

Pentafluorobenzoyl chloride is a chemical compound with the molecular formula C7ClF5O. It is a derivative of benzoyl chloride where all hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

Pentafluorobenzoyl chloride (PFBCl) is primarily used as a derivatization reagent . Its primary targets are organic molecules with hydroxyl groups, such as primary amines . These molecules play various roles in biological systems, including acting as neurotransmitters, and are involved in many biochemical processes.

Mode of Action

The acyl chloride moiety in PFBCl can react with the hydroxyl group of organic molecules via an SN2 nucleophilic attack, forming a pentafluorobenzoyl (PFBoyl) ester . This reaction enhances the properties of the target molecules, making them more suitable for certain analytical techniques.

Biochemical Pathways

The exact biochemical pathways affected by PFBCl are dependent on the specific target molecules. For instance, PFBCl has been used for the derivatization of 5-androstenediol, testosterone, estradiol, dihydrotestosterone, and estrone . These are all hormones that play crucial roles in various biochemical pathways related to growth, development, and reproduction. By derivatizing these hormones, PFBCl can aid in their detection and quantification, providing valuable information about these biochemical pathways.

Result of Action

The primary result of PFBCl’s action is the formation of PFBoyl esters with target molecules. This derivatization can enhance the properties of the target molecules, making them more detectable or quantifiable in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) . This can provide valuable information about the levels of these molecules in biological systems, aiding in research and diagnostic applications.

Action Environment

The action of PFBCl can be influenced by various environmental factors. For instance, it reacts violently with water , so it must be stored and used in a dry environment . Additionally, it should be stored under an inert atmosphere and in a well-ventilated place . These precautions help to maintain the stability and efficacy of PFBCl.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluorobenzoyl chloride can be synthesized by reacting pentafluorobenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions for about 2 hours, followed by concentration in vacuo to yield the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Pentafluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Amines: Used in substitution reactions to form amides.

    Water: Used in hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

Pentafluorobenzoyl chloride is widely used in scientific research due to its reactivity and ability to form stable derivatives. Some of its applications include:

Comparison with Similar Compounds

    Benzoyl Chloride: The non-fluorinated analog of pentafluorobenzoyl chloride.

    Trifluorobenzoyl Chloride: A partially fluorinated analog.

Comparison: this compound is unique due to the presence of five fluorine atoms, which significantly enhance its reactivity compared to benzoyl chloride and trifluorobenzoyl chloride. The increased electrophilicity of the carbonyl carbon in this compound makes it more reactive towards nucleophiles, making it a valuable reagent in various chemical synthesis processes .

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7ClF5O/c8-7(14)1-2(9)4(11)6(13)5(12)3(1)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHOHFDYWMPGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67924-15-6 (unspecified acetate)
Record name Pentafluorobenzoyl chloride
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DSSTOX Substance ID

DTXSID90177033
Record name Pentafluorobenzoyl chloride
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Molecular Weight

230.52 g/mol
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CAS No.

2251-50-5
Record name Pentafluorobenzoyl chloride
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Record name Pentafluorobenzoyl chloride
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Record name Pentafluorobenzoyl chloride
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Record name Pentafluorobenzoyl chloride
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Record name PENTAFLUOROBENZOYL CHLORIDE
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Synthesis routes and methods

Procedure details

Into a 250 ml three-neck flask, which was equipped with an additional funnel and calcium chloride drying tube, were placed 4-ethoxydiphenyl ether (3.5 g), which was synthesized from p-phenoxyphenol with ethyl iodide in the presence of sodium hydroxide, aluminum chloride (5.4 g) and dried dichloroethane (30 ml). The solution of 2,3,4,5,6-pentafluorobenzoyl chloride (3.7 g), which was synthesized from 2,3,4,5,6-pentafluorobenzoic acid with thionyl chloride, and dried dichloroethane (10 ml) was slowly dripped into flask while stirring. After the addition was complete, the reaction mixture was stirred overnight at room temperature. Small amount of water was added very slowly to the reaction mixture and continued stirring for 15 min. The reaction mixture was then poured into 250 ml of water, which was extracted with dichloromethane. The organic layer was collected, washed with water, dried over sodium sulfate, filtered and evaporated. Recrystallization from methanol with charcoal yielded white crystal of 4-ethyoxy-4′-(2,3,4,5,6-pentafluorobenzoyl) diphenyl ehter (EPDE) (yield 60.4%).
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250 mL
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5.4 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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